molecular formula C23H22Cl2N4O3 B1679313 Cdk/Crk Inhibitor CAS No. 784211-09-2

Cdk/Crk Inhibitor

Numéro de catalogue B1679313
Numéro CAS: 784211-09-2
Poids moléculaire: 473.3 g/mol
Clé InChI: VQNCIRRXQQTXEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A Cdk/Crk Inhibitor is a chemical that inhibits the function of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs). They are primarily used for Phosphorylation & Dephosphorylation applications . CDK inhibitors have been developed to treat cancers by preventing overproliferation of cancer cells . The US FDA approved the first drug of this type, palbociclib (Ibrance), a CDK4/6 inhibitor, in February 2015 .


Synthesis Analysis

The design and development of effective CDK4/6 inhibitors are increasingly becoming a promising cancer therapy evident with approved drugs such as palbociclib, ribociclib, and abemaciclib . The discovery of a series of novel pyridine-derived CDK8 inhibitors has been detailed . Medicinal chemistry optimization gave rise to a potent CDK8 inhibitor with oral bioavailability .


Molecular Structure Analysis

The wealth of structural information regarding CDK assemblies and inhibitor complexes derived from X-ray crystallographic studies has been recently complemented through the use of cryo-electron microscopy . These recent advances have provided insights into the functional roles and regulatory mechanisms of CDKs and their interaction partners .


Chemical Reactions Analysis

CDK targeted drug discovery strategies have predominantly used biochemical, activity-based assays coupled with structural insight to improve inhibitor potency and selectivity . This approach has aided the design and development of many ATP-competitive small molecules .


Physical And Chemical Properties Analysis

The Cdk/Crk Inhibitor is a solid substance with a molecular weight of 473.35 . It is white in color and can be dissolved in DMSO to a concentration of 5 mg/mL .

Applications De Recherche Scientifique

CDK/CRK-Specific Kinase Inhibitors in Tumor Cell Death

CDK/CRK-specific kinase inhibitors, particularly RGB-286147, are notable for their ability to induce tumor cell death without affecting nontransformed cells. These inhibitors target multiple CDKs and CDK-related kinases (CRKs), making them promising for cancer research. They are also being explored for potential applications in diseases other than cancer, such as neurodegeneration, cardiac hypertrophic growth, and AIDS (Caligiuri et al., 2005).

CDK Inhibitors in Cancer Research and Therapy

CDK inhibitors play a crucial role in understanding biochemical processes in mammalian cells and have applications in cancer research. Their deregulation in various human tumors, viral infections, and diseases like Alzheimer’s and Parkinson’s highlights their potential for therapeutic applications. Seventeen CDK inhibitors are discussed, providing insights into their use in cancer research or therapy (Cicenas & Valius, 2011).

Future Prospects for CDK Inhibitors in Cancer Therapy

The development of CDK inhibitors, such as Flavopiridol and CY-202, for cancer therapy is an intense area of research. Future approaches to validating their clinical utility should incorporate lessons from early compounds and genetic analysis of CDKs in preclinical models (Malumbres et al., 2008).

Cyclin-Dependent Kinase Inhibitors for Cancer Treatment

The inhibition of CDKs is emerging as a potential therapy method for cancers. This review highlights various CDK inhibitors, both natural and synthetic, along with their reported activities for different CDKs. It underscores the potential development of novel anti-cancer molecules (Sharma, Sharma, & Tyagi, 2008).

Structure-Based Discovery of CDK Inhibitors

This paper reviews structural data illustrating interactions and properties that confer affinity and/or selectivity toward different CDK family members. It suggests that selective CDK inhibitors derive from exploiting active site sequence peculiarities or from the target CDK’s ability to access conformations optimizing inhibitor-target interactions (Martin, Endicott, & Noble, 2017).

CDK Inhibitors and Cancer Patent Literature

This review providesan overview of the patent activity associated with CDK inhibitors during 2005 – 2008. It sheds light on the commercial availability and clinical stages of various CDK inhibitor products, highlighting their applications mainly in cancer but also in other therapeutic areas, which could lead to therapeutic introductions in the coming years (Galons, Oumata, & Meijer, 2010).

CRIF1-CDK2 Interface Inhibitors and Cell Radiosensitivity

This study identified inhibitors that target the CRIF1-CDK2 interaction interface, showing potential in enhancing the radiosensitivity of tumor cells. This novel approach in CDK targeting can provide new treatment methods to overcome selectivity issues in different cancer types (Ran et al., 2019).

Cyclin-Dependent Kinase Pathways in Cancer Treatment

The paper discusses the role of CDKs in cell cycle progression, RNA transcription, and apoptosis, emphasizing their overactivity in human cancer. It explores the redundancy and challenges in targeting specific CDKs, and the potential of new compounds targeting groups of cell cycle CDKs (CDK4/6 or CDK2/1) with effects on transcriptional CDKs 7 and 9 (Shapiro, 2006).

Transcription-Associated CDKs as Targets and Biomarkers in Cancer

Recent evidence suggests several novel functions of transcription-associated CDKs, including regulation of epigenetic modifications, intronic polyadenylation, DNA-damage responses, and genomic stability. This highlights their potential as therapeutic targets and biomarkers in cancer therapy (Chou et al., 2020).

Orientations Futures

CDK4/6 inhibitors have great potential as broad-spectrum anti-tumor drugs . CDK4/6 inhibitor monotherapy or combination therapies may become a more widespread strategy for the treatment of advanced NSCLC . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with CDK4/6i in breast cancer and other malignancies .

Propriétés

IUPAC Name

1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQPNXBTPUXMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429556
Record name Cdk/Crk Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk/Crk Inhibitor

CAS RN

784211-09-2
Record name Cdk/Crk Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk/Crk Inhibitor
Reactant of Route 2
Reactant of Route 2
Cdk/Crk Inhibitor
Reactant of Route 3
Cdk/Crk Inhibitor
Reactant of Route 4
Cdk/Crk Inhibitor
Reactant of Route 5
Reactant of Route 5
Cdk/Crk Inhibitor
Reactant of Route 6
Reactant of Route 6
Cdk/Crk Inhibitor

Citations

For This Compound
23
Citations
M Caligiuri, F Becker, K Murthi, F Kaplan, S Dedier… - Chemistry & biology, 2005 - cell.com
The identification of molecular determinants of tumor cell survival is an important objective in cancer research. Here, we describe a small-molecule kinase inhibitor (RGB-286147), which…
Number of citations: 66 www.cell.com
A Österroos, M Kashif, C Haglund, K Blom… - Biochemical …, 2016 - Elsevier
… In a final refined analysis, the five drugs cytarabine, KP372-1, PDGF receptor tyrosine kinase inhibitor IV, Cdk/Crk inhibitor and daunorubicin were used in an iterative search for …
Number of citations: 4 www.sciencedirect.com
B Buchmann, T Schirdewahn, K Döhner… - Zeitschrift für …, 2016 - thieme-connect.com
Hepatitis delta is the most severe form of viral hepatitis. It is caused by the hepatitis delta virus (HDV), a co-infecting agent of hepatitis B virus (HBV). Though, successful vaccines …
Number of citations: 0 www.thieme-connect.com
B Buchmann, K Döhner, T Schirdewahn, B Sodeik… - Antiviral Research, 2017 - Elsevier
… The highest value was observed for kenpaullone with a SI of 3.44, all other substances had lower values: HA1077, SI 3.26; Cdk/Crk inhibitor, SI 1.93; Cdk2 inhibitor III, SI 1.97; Syk …
Number of citations: 14 www.sciencedirect.com
SF Scrace, P Kierstan, J Borgognoni, LZ Wang… - Cell Cycle, 2008 - Taylor & Francis
… Roscovitine;45 5,6-dichloro-1β-D-ribofuranosylbenzimidazole (DRB);46 RGB-286147 (CDK/Crk inhibitor);47 compound 32 (CDK2/9 inhibitor);48 and SU-9516,49 were all obtained …
Number of citations: 19 www.tandfonline.com
CS Lebakken, SM Riddle, U Singh, WJ Frazee… - SLAS Discovery, 2009 - Elsevier
… CDK/CRK inhibitor (RGB-286147) inhibited with a Ki near 120 nM, which is within the range of IC50 values seen for a variety of CDKs with this inhibitor,32 and CDK2/9 inhibitor ((4-(2-…
Number of citations: 92 www.sciencedirect.com
Y Gao, SP Davies, M Augustin, A Woodward… - Biochemical …, 2013 - portlandpress.com
… not limited to, the following: Chk2 Inhibitor II (CAS 516480-79-8, S=0.01) is highly specific for Chk2 without touching Chk1 and with very little effect on other kinases; CDK/Crk inhibitor (…
Number of citations: 145 portlandpress.com
J Noel, K Suzukawa, E Chavez, K Pak, SI Wasserman… - Plos one, 2020 - journals.plos.org
Otitis media, the most common disease of childhood, is characterized by extensive changes in the morphology of the middle ear cavity. This includes hyperplasia of the mucosa that …
Number of citations: 1 journals.plos.org
J Wang, DM Merino, N Light, BL Murphy, YD Wang… - Cancer research, 2019 - AACR
This study describes new mouse models of choroid plexus carcinoma and uses them to investigate the biology and therapeutic responsiveness of this highly malignant pediatric brain …
Number of citations: 17 aacrjournals.org
H Tani, M Kimura, H Yamada, H Fujii, S Taniguchi… - Antiviral Research, 2020 - Elsevier
… Inhibitor Cdk4 Inhibitor II, NSC 625987 Cdk4 Inhibitor III Cdc2-Like Kinase Inhibitor, TG003 Chk2 Inhibitor II Compound 52 Cdk2 Inhibitor III Cdk2 Inhibitor IV, NU6140 Cdk/Crk Inhibitor …
Number of citations: 1 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.